molecular formula C20H16N2OS2 B2964627 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1206986-85-7

4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2964627
CAS No.: 1206986-85-7
M. Wt: 364.48
InChI Key: GJKGHYMUWBVPRJ-UHFFFAOYSA-N
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Description

4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxamide with phenylpyrrole in the presence of a suitable catalyst, such as palladium or nickel, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which 4-phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: A dual-targeting inhibitor with activity against multidrug-resistant cancer cells.

  • 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2',3'-d]pyrrole: A derivative with electrochemical and optical properties.

Uniqueness: 4-Phenyl-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and biological activities.

Properties

IUPAC Name

4-phenyl-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-20(21-13-16-9-6-12-24-16)19-18(22-10-4-5-11-22)17(14-25-19)15-7-2-1-3-8-15/h1-12,14H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGHYMUWBVPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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